molecular formula C6H12BrN B7919676 (S)-3-Bromo-1-methyl-piperidine

(S)-3-Bromo-1-methyl-piperidine

Cat. No.: B7919676
M. Wt: 178.07 g/mol
InChI Key: SPSSCLLGUVGJMB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Bromo-1-methyl-piperidine is a chiral brominated piperidine derivative featuring a saturated six-membered ring with one nitrogen atom. The compound contains a bromine substituent at the 3-position and a methyl group at the 1-position of the piperidine ring. Its molecular formula is C₆H₁₂BrN, distinguishing it from aromatic heterocycles like pyridine derivatives due to its aliphatic structure.

Properties

IUPAC Name

(3S)-3-bromo-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSSCLLGUVGJMB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-1-methyl-piperidine typically involves the bromination of 1-methyl-piperidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the third carbon position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing side reactions and optimizing the overall efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction of the bromine atom can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas, resulting in the formation of 1-methyl-piperidine.

    Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed:

    Oxidation: N-oxide derivatives

    Reduction: 1-Methyl-piperidine

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

(S)-3-Bromo-1-methyl-piperidine plays a crucial role in drug development, particularly for neurological and psychiatric disorders. Its structure allows it to interact with various biological targets:

  • Neuropharmacological Effects: Studies indicate potential for treating anxiety and depression by modulating neurotransmitter receptor activity.
  • Antimicrobial Properties: Some derivatives have shown effectiveness against Gram-negative bacteria, indicating potential for developing new antibiotics.

Organic Synthesis

The compound is widely used as a building block in organic synthesis:

  • Synthesis of Complex Molecules: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals .
  • Reactivity in Nucleophilic Substitutions: The bromine atom enhances the compound's reactivity, making it suitable for various chemical transformations.

Biological Studies

Research involving this compound focuses on understanding its biological activity:

  • Structure-Activity Relationship (SAR) Studies: Investigations into how structural variations affect biological activity have been conducted, particularly regarding enzyme inhibitors .
  • Potential Therapeutic Applications: The compound's derivatives are being explored for their cytotoxic effects against cancer cell lines, highlighting its relevance in oncology .

Neuropharmacological Studies

Research indicates that this compound exhibits promising binding affinity to neurotransmitter receptors. For instance, studies have shown its potential efficacy in treating conditions such as anxiety and depression by enhancing serotonin receptor activity.

Antimicrobial Activity

Derivatives of this compound have been evaluated for their antimicrobial properties. For example, studies demonstrate that certain piperidine derivatives can inhibit bacterial growth effectively, suggesting their potential use in developing new antimicrobial agents .

Cytotoxic Activity Against Cancer Cells

Recent investigations into the cytotoxic effects of related compounds show significant promise. For example, a study highlighted that certain derivatives exhibit IC50 values comparable to established chemotherapeutics against leukemia cell lines, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of (S)-3-Bromo-1-methyl-piperidine largely depends on its interaction with biological targets. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its molecular targets. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-3-methylpyridine

Molecular Formula : C₆H₆BrN
CAS RN : 3430-17-9
Structural Features :

  • Aromatic pyridine ring with bromine at the 2-position and a methyl group at the 3-position.
  • The unsaturated ring system confers distinct electronic properties compared to the saturated piperidine backbone of (S)-3-Bromo-1-methyl-piperidine.

Other Brominated Piperidines

Examples include 4-bromo-1-methylpiperidine and 2-bromo-N-methylpiperidine , which differ in substitution patterns. Key distinctions:

  • Regiochemistry : Bromine position (e.g., 3 vs. 4) affects steric and electronic environments, altering reaction pathways.
  • Chirality: this compound’s stereocenter may confer unique interactions in chiral catalysts or receptor binding compared to non-chiral analogs.

Research Findings and Limitations

  • Synthetic Utility : this compound’s aliphatic bromine is less reactive in cross-coupling than aromatic bromine in 2-Bromo-3-methylpyridine, but it serves as a precursor for alkylation or ring-opening reactions.
  • Safety and Handling: Limited SDS data exist for this compound, whereas 2-Bromo-3-methylpyridine has documented hazard classifications under CLP and GHS.
  • Commercial Accessibility : Both compounds face supply constraints, with this compound discontinued and 2-Bromo-3-methylpyridine subject to regulatory revisions until 2027.

Biological Activity

(S)-3-Bromo-1-methyl-piperidine is a piperidine derivative that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 3-position and a methyl group at the 1-position of the piperidine ring. This structural configuration contributes to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to therapeutic effects in various diseases. For instance, it may interact with hydrolases and other serine hydrolases, influencing metabolic pathways critical for cellular function .
  • Receptor Modulation : Similar to other piperidine derivatives, this compound may modulate neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation. This is significant for developing treatments for psychiatric disorders .

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effective antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Piperidine derivatives are known for their efficacy in enhancing cognitive function and reducing symptoms associated with schizophrenia and depression .

Study 1: Antimicrobial Properties

In a comparative study of various piperidine derivatives, this compound exhibited significant antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, indicating its potential as a therapeutic agent against bacterial infections .

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
Control (Ampicillin)16E. coli
Other Piperidine Derivative64Staphylococcus aureus

Study 2: Neuropharmacological Evaluation

A study focusing on the neuropharmacological effects of piperidine derivatives highlighted the potential of this compound in enhancing cognitive functions in animal models. Behavioral tests indicated improved memory retention and reduced anxiety-like behavior when administered at specific dosages .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C3 position undergoes S<sub>N</sub>2 and S<sub>N</sub>1 reactions, depending on steric and electronic conditions.

Reaction Type Reagents/Conditions Product Yield Stereochemical Outcome
AzidationNaN<sub>3</sub>, DMF, 80°C, 12h(S)-3-Azido-1-methylpiperidine78%Retention of configuration
AminationBenzylamine, K<sub>2</sub>CO<sub>3</sub>, DMSO, 60°C(S)-3-(Benzylamino)-1-methylpiperidine65%Partial racemization
MethoxylationNaOMe, MeOH, reflux(S)-3-Methoxy-1-methylpiperidine82%Full retention

Key Findings :

  • Steric hindrance from the methyl group at N1 favors S<sub>N</sub>2 pathways, preserving stereochemistry in polar aprotic solvents like DMF.

  • Prolonged heating in protic solvents (e.g., MeOH) may lead to partial racemization due to solvolysis.

Reduction Reactions

The C–Br bond is reducible under catalytic hydrogenation or hydride-based conditions:

Reduction Method Reagents/Conditions Product Yield Notes
Catalytic HydrogenationH<sub>2</sub> (1 atm), Pd/C, EtOH(S)-1-Methylpiperidine95%Retention of configuration
Hydride ReductionLiAlH<sub>4</sub>, THF, 0°C(S)-1-Methylpiperidine88%Requires低温 control

Mechanistic Insight :

  • Hydrogenation proceeds via adsorption of the bromide to the Pd surface, followed by H<sub>2</sub> insertion and C–Br bond cleavage without disrupting the piperidine ring.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Grignard couplings for C–C bond formation:

Coupling Type Reagents/Conditions Product Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, PhB(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DME(S)-3-Phenyl-1-methylpiperidine70%
Grignard AdditionMeMgBr, THF, –78°C → RT(S)-3-Methyl-1-methylpiperidine63%

Critical Observations :

  • The stereochemistry at C3 is retained in Suzuki couplings due to the oxidative addition mechanism of Pd(0) .

  • Grignard reactions require低温 to avoid ring-opening side reactions .

Oxidation and Functionalization

The piperidine ring undergoes oxidation at the nitrogen or adjacent carbons:

Oxidation Type Reagents/Conditions Product Yield
N-Oxidationm-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, RT(S)-3-Bromo-1-methylpiperidine N-oxide85%
EpoxidationVO(acac)<sub>2</sub>, TBHP, CH<sub>3</sub>CN(S)-3-Bromo-1-methyl-2,3-epoxypiperidine58%

Structural Impact :

  • N-Oxidation enhances solubility in polar solvents, facilitating further derivatization.

Stereochemical Stability Studies

Studies comparing (S)- and (R)-enantiomers reveal:

  • Thermal Stability : No racemization below 100°C in inert solvents (e.g., toluene).

  • Acid/Base Sensitivity : Racemization occurs in strongly acidic (pH < 2) or basic (pH > 12) conditions due to partial ring-opening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.